molecular formula C10H11ClFNO B1420285 2-(3-Chloro-4-fluorophenyl)morpholine CAS No. 1097796-68-3

2-(3-Chloro-4-fluorophenyl)morpholine

Cat. No. B1420285
M. Wt: 215.65 g/mol
InChI Key: XMNVFZPAZVDHAS-UHFFFAOYSA-N
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Description

“2-(3-Chloro-4-fluorophenyl)morpholine” is an organic compound with the CAS Number: 1097796-68-3 . It has a molecular weight of 215.65 and is a liquid at room temperature . The IUPAC name for this compound is also 2-(3-chloro-4-fluorophenyl)morpholine .


Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-4-fluorophenyl)morpholine” can be represented by the InChI code: 1S/C10H11ClFNO/c11-8-5-7 (1-2-9 (8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 . This indicates that the molecule contains 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“2-(3-Chloro-4-fluorophenyl)morpholine” is a liquid at room temperature . It has a molecular weight of 215.65 .

Scientific Research Applications

Synthesis and Characterization

  • A study by Mamatha et al. (2019) detailed the synthesis and characterization of a compound closely related to 2-(3-Chloro-4-fluorophenyl)morpholine, showing its potential in biological applications like antibacterial and anti-TB activities (Mamatha et al., 2019).

Antidepressant Activity

  • Tao Yuan (2012) researched a compound similar to 2-(3-Chloro-4-fluorophenyl)morpholine, focusing on its antidepressant activities in mice, suggesting potential applications in mental health treatments (Tao Yuan, 2012).

Chemical Structure Analysis

  • Research by B. Chai and Changling Liu (2011) on an isomer of flumorph, which includes elements similar to 2-(3-Chloro-4-fluorophenyl)morpholine, provided insights into chemical structures and configurations, useful for understanding how these compounds interact at the molecular level (B. Chai & Changling Liu, 2011).

Neurokinin-1 Receptor Antagonism

  • A study led by T. Harrison et al. (2001) investigated a compound containing elements of 2-(3-Chloro-4-fluorophenyl)morpholine, demonstrating its effectiveness as a neurokinin-1 receptor antagonist, with implications for treatments in emesis and depression (T. Harrison et al., 2001).

Synthesis of Key Chiral Intermediates

  • Research by S. Wang (2015) developed a method for synthesizing a key chiral intermediate of a drug, using a process related to 2-(3-Chloro-4-fluorophenyl)morpholine, highlighting its importance in pharmaceutical manufacturing (S. Wang, 2015).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-(3-Chloro-4-fluorophenyl)morpholine” are not available in the retrieved data, morpholine derivatives are a topic of ongoing research due to their wide range of pharmacological activities . They are often used as key intermediates in the synthesis of various pharmaceuticals .

properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNVFZPAZVDHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-fluorophenyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-4-fluorophenyl)morpholine
Reactant of Route 2
2-(3-Chloro-4-fluorophenyl)morpholine
Reactant of Route 3
2-(3-Chloro-4-fluorophenyl)morpholine
Reactant of Route 4
2-(3-Chloro-4-fluorophenyl)morpholine
Reactant of Route 5
2-(3-Chloro-4-fluorophenyl)morpholine
Reactant of Route 6
2-(3-Chloro-4-fluorophenyl)morpholine

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